N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
Description
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a synthetic diamide derivative featuring a benzodioxole moiety and a cyclohexenyl group. Benzodioxole-containing compounds are known for their diverse biological activities, including antimicrobial and antitumor properties, while cyclohexenyl groups often influence lipophilicity and conformational flexibility . Structural characterization likely employs techniques such as X-ray crystallography and spectroscopy, as seen in analogous benzodioxole derivatives .
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-20(25,15-7-8-16-17(11-15)27-13-26-16)12-22-19(24)18(23)21-10-9-14-5-3-2-4-6-14/h5,7-8,11,25H,2-4,6,9-10,12-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYUXONJLUQWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Hydroxypropylation: The benzodioxole derivative is then reacted with an epoxide, such as propylene oxide, to introduce the hydroxypropyl group.
Cyclohexene Derivative Preparation: The cyclohexene ring is prepared via the hydrogenation of benzene followed by dehydrogenation to form cyclohexene.
Amide Bond Formation: The final step involves the coupling of the hydroxypropyl benzodioxole derivative with the cyclohexene derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the benzodioxole moiety, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The presence of both benzodioxole and cyclohexene rings suggests it could interact with multiple biological pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and potential for functionalization.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The benzodioxole moiety could interact with aromatic residues in the enzyme, while the cyclohexene ring might provide hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares structural features, synthesis, and analytical methods between the target compound and analogous molecules from the evidence:
Key Observations:
Structural Complexity : The target compound lacks heterocyclic groups like imidazole (present in ) but incorporates a cyclohexenyl substituent, which may enhance membrane permeability compared to purely aromatic analogs.
Synthesis Efficiency : While the synthesis of the analogous benzodioxole-imidazole compound achieved a moderate 51% yield , the target compound’s synthesis would require optimization due to steric hindrance from the hydroxypropyl and cyclohexenyl groups.
Analytical Challenges : Unlike the pharmacopeial compounds (m, n, o) with stereochemical complexity requiring chiral resolution , the target compound’s stereochemistry (if present) would demand methods like Flack parameter analysis or SHELX refinement for absolute configuration determination .
Research Findings and Methodological Insights
Spectroscopic Characterization
Infrared (IR) and NMR spectroscopy are standard for functional group identification in benzodioxole derivatives. For example, the C=O stretch in ethanediamide (~1650–1750 cm⁻¹) and benzodioxole’s aromatic protons (δ 6.7–7.1 ppm in ¹H NMR) would be key diagnostic markers .
Chirality and Polarimetry
If the target compound contains stereocenters, methods like Rogers’ η parameter or Flack’s x parameter () would be essential to avoid false chirality-polarity assignments. The x parameter is preferred for near-centrosymmetric structures due to its robustness .
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide (CAS Number: 1396885-15-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of chalcones have been shown to inhibit biofilm formation in Nontypeable Haemophilus influenzae (NTHi), a common respiratory pathogen. The most potent derivative demonstrated an MBIC50 of 16 µg/mL, indicating strong inhibitory effects compared to traditional antibiotics like azithromycin .
Anti-inflammatory Activity
The compound's structural analogs have been evaluated for their anti-inflammatory properties. Research indicates that certain chalcone derivatives can inhibit lipoxygenase and cyclooxygenase activities, which are critical in the inflammatory response. These compounds may serve as potential therapeutic agents for conditions characterized by chronic inflammation .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes involved in metabolic pathways. For example, the inhibition of monoamine oxidase (MAO) has been noted in similar structures, suggesting that this compound may also exhibit MAO inhibitory effects, potentially influencing neurotransmitter levels in the brain .
Study 1: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various chalcone derivatives against biofilm-forming strains of NTHi. The results showed that one derivative significantly reduced biofilm formation without affecting bacterial growth, highlighting its potential as a therapeutic agent for biofilm-associated infections .
Study 2: Anti-inflammatory Effects
In another study focusing on the anti-inflammatory properties of chalcone derivatives, researchers found that these compounds could effectively reduce inflammation markers in mouse models. The study concluded that specific substitutions on the chalcone backbone enhanced anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
